ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate
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Overview
Description
Ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate, also known as ITD-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Modeling and Pharmacological Evaluation
A study on substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles demonstrated their potential as anti-inflammatory and analgesic agents. These compounds, including ones closely related to ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate, showed significant activities in vitro against inflammation, with structure-based drug design revealing insights into their action mechanisms against the COX-2 enzyme (Shkair et al., 2016).
Thiazole Synthesis and Reactions
Research on the synthesis of thiazoles from ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates and related reactions has provided valuable insights into the formation of various derivatives. These findings contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in creating more complex chemical entities (Paepke et al., 2009).
Noncovalent Interaction Analysis
A study on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with structural similarities to this compound, focused on the quantitative assessment of noncovalent interactions. This research, employing crystallographic and QTAIM analysis, highlights the importance of understanding molecular interactions for designing molecules with desired properties (El-Emam et al., 2020).
Corrosion Inhibition
Another application area is the use of amino-5-ethyl-1,3,4-thiadiazoles as corrosion inhibitors. These compounds, including analogs of this compound, have demonstrated efficacy in protecting copper surfaces in saline solutions, showcasing their potential in materials science and engineering (Sherif & Park, 2006).
Mechanism of Action
Target of Action
Thiadiazole derivatives, a class of compounds to which this molecule belongs, have been reported to display anticancer effects .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets, leading to changes that result in anticancer effects .
Biochemical Pathways
Thiadiazole derivatives have been associated with various biochemical pathways, potentially leading to their observed anticancer effects .
Result of Action
Thiadiazole derivatives have been reported to display anticancer effects .
Properties
IUPAC Name |
ethyl 3-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-17-10(16)6-8(15)12-11-14-13-9(18-11)5-7(2)3/h7H,4-6H2,1-3H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFZQKMIRABSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NN=C(S1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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